2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains a naphthalene ring and a tetrahydrobenzo[c]isoxazole ring . Naphthalene is a polycyclic aromatic hydrocarbon with the formula C10H8, consisting of two fused benzene rings . Tetrahydrobenzo[c]isoxazole is a type of isoxazole, a five-membered ring compound containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step organic reactions . For instance, naphthalene derivatives can be synthesized from alpha-(o-Nitrophenyl)naphthalene . Isoxazole rings can be formed through 1,3-dipolar cycloaddition or the condensation of a 1,2-diketone with hydroxylamine .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures. The naphthalene component would contribute a planar, aromatic system, while the tetrahydrobenzo[c]isoxazole component would introduce a heterocyclic ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Naphthalene and its derivatives are known to undergo electrophilic aromatic substitution reactions . Isoxazoles can participate in various reactions such as ring-opening, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Naphthalene is known to be a white, volatile solid at room temperature, while isoxazoles are typically colorless, crystalline solids .Scientific Research Applications
Anti-Angiogenic Activity
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound with a similar structure, has been identified as a potent inhibitor of aminopeptidase N (APN), exhibiting anti-angiogenic activity. It significantly inhibited APN activity and the invasion of bovine aortic endothelial cells induced by basic fibroblast growth-factor at low micromolar concentrations (Lee et al., 2005).
Anti-HIV Activity
New Naphthalene derivatives were synthesized for their potential use in treating HIV. These compounds showed inhibitory activity against HIV-1 and HIV-2 in MT-4 cells, with one being identified as a potent inhibitor for the replication of HIV-1 (Hamad et al., 2010).
Anti-Parkinson's Activity
A study synthesized novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives and evaluated their anti-Parkinson's activity. Some derivatives showed significant anti-Parkinson's activity in an in vitro free radical scavenging assay and in vivo screening using the 6-Hydroxydopamine lesioned rat model (Gomathy et al., 2012).
Anticancer Evaluation
2-(Naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives were synthesized and their anticancer activity was evaluated. One compound demonstrated activity on a breast cancer cell line, indicating a potential lead in anticancer drug development (Salahuddin et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-naphthalen-1-yl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18(20-19-16-10-3-4-11-17(16)21-23-19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-2,5-9H,3-4,10-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCLXTHOQMOSTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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